4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol
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Overview
Description
4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)BENZENE-1,3-DIOL is a complex organic compound with a unique structure that includes a tetrahydro-azatetrahydrophenyl group attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)BENZENE-1,3-DIOL typically involves multiple steps, starting with the preparation of the tetrahydro-azatetrahydrophenyl intermediate. This intermediate can be synthesized through a series of reactions, including hydrogenation, alkylation, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)BENZENE-1,3-DIOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the tetrahydro-azatetrahydrophenyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)BENZENE-1,3-DIOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)BENZENE-1,3-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Similar in structure but lacks the hydroxyl groups and the azatetrahydrophenyl group.
1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Contains a similar tetrahydro structure but with different functional groups.
Bisabolol oxide B: Another tetrahydro compound with different substituents and applications.
Uniqueness
4-(2-METHYL-1,2,3,4-TETRAHYDRO-5-AZATETRAPHEN-12-YL)BENZENE-1,3-DIOL is unique due to its combination of a tetrahydro-azatetrahydrophenyl group and hydroxylated benzene ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21NO2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(10-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)benzene-1,3-diol |
InChI |
InChI=1S/C24H21NO2/c1-14-6-10-20-19(12-14)23(18-9-8-16(26)13-22(18)27)24-17-5-3-2-4-15(17)7-11-21(24)25-20/h2-5,7-9,11,13-14,26-27H,6,10,12H2,1H3 |
InChI Key |
LBOWYECCUMALTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC3=C(C4=CC=CC=C4C=C3)C(=C2C1)C5=C(C=C(C=C5)O)O |
Origin of Product |
United States |
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